2-Bromo-3,5-dichlorophenol CAS number 1435-91-2 literature review
2-Bromo-3,5-dichlorophenol CAS number 1435-91-2 literature review
This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable data.[1]
Identity, Synthesis, and Application in Cross-Coupling Architectures
Part 1: Identity & Chemical Architecture[1]
Identity Verification (Critical Note)
User Query CAS: 1435-91-2 Corrected CAS: 13659-22-8
Technical Note: The CAS number 1435-91-2 provided in the query often yields ambiguous database results or refers to unrelated isomeric forms. The definitive CAS registry number for 2-Bromo-3,5-dichlorophenol is 13659-22-8 .[2][3][4] Researchers must verify the substitution pattern using NMR spectroscopy to distinguish it from its isomer, 4-Bromo-3,5-dichlorophenol (CAS 1940-28-9), which is thermodynamically favored in some synthetic routes.
Structural Specifications
The compound features a phenol core with chlorine atoms at the meta positions (3,[1]5) and a bromine atom at the ortho position (2).[1][5] This specific substitution pattern creates a unique steric and electronic environment:
-
Electronic Effect: The phenol hydroxyl group (-OH) is a strong electron donor (activator), while the two chlorines are electron-withdrawing (deactivators).
-
Steric Environment: The C2-position (ortho) is flanked by the hydroxyl group and a chlorine at C3. This "buttressing effect" makes the bromine labile for cross-coupling but stable enough to resist spontaneous dehalogenation.[1]
| Property | Value |
| IUPAC Name | 2-Bromo-3,5-dichlorophenol |
| CAS Number | 13659-22-8 |
| Molecular Formula | |
| Molecular Weight | 241.90 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 52–59 °C (Isomer dependent purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Part 2: Synthetic Methodology
Core Directive: The synthesis of 2-Bromo-3,5-dichlorophenol requires controlling regioselectivity. Bromination of 3,5-dichlorophenol can yield both the ortho (2-bromo) and para (4-bromo) isomers. The para position is sterically shielded by the two flanking chlorines (positions 3 and 5), which kinetically favors ortho substitution under controlled conditions.[1]
Synthesis Protocol: Regioselective Bromination
Objective: Synthesize 2-Bromo-3,5-dichlorophenol from 3,5-dichlorophenol with >90% regioselectivity.
Reagents:
-
Substrate: 3,5-Dichlorophenol (1.0 eq)
-
Reagent: Bromine (
) (1.05 eq)[1] -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
)[1] -
Catalyst: tert-Butylamine (0.1 eq) – Optional, promotes ortho-selectivity via hydrogen bonding.
Step-by-Step Workflow:
-
Solvation: Dissolve 3,5-dichlorophenol (10 g, 61.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Temperature Control: Cool the solution to 0°C using an ice/salt bath. Low temperature is critical to minimize over-bromination and thermodynamic equilibration to the para isomer.[1]
-
Bromine Addition: Dilute bromine (
, 3.3 mL, 64.4 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes.-
Mechanistic Insight: Slow addition prevents localized high concentrations of
, reducing the risk of poly-bromination.[1]
-
-
Reaction Monitoring: Stir at 0–5°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (
) should disappear, replaced by the product ( ). -
Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (
) to neutralize unreacted bromine (indicated by the disappearance of the red/orange color). -
Workup:
-
Purification: Recrystallize from Hexane/Ethanol to isolate the 2-bromo isomer. If the para isomer is present (>5%), purify via silica gel column chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane).[1]
Visualizing the Synthesis Pathway
Caption: Electrophilic aromatic substitution pathway favoring ortho-bromination due to steric hindrance at the para-position (flanked by two Cl atoms).
Part 3: Applications in Drug Discovery
The 2-Bromo-3,5-dichlorophenol scaffold is a high-value "orthogonal" building block. The Bromine atom is significantly more reactive toward Pd-catalyzed oxidative addition than the Chlorine atoms, allowing for chemoselective cross-coupling.
Suzuki-Miyaura Cross-Coupling
This reaction is the primary utility of the scaffold, enabling the attachment of aryl or heteroaryl groups at the C2 position while leaving the C3/C5 chlorines intact for later functionalization.[1]
Protocol for C2-Arylation:
-
Substrate: 2-Bromo-3,5-dichlorophenol (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1)
-
Conditions: 90°C, 12 hours, Inert Atmosphere (
).
Mechanism of Chemoselectivity:
The C-Br bond (
Visualizing the Catalytic Cycle
Caption: Pd-catalyzed Suzuki cycle highlighting the chemoselective oxidative addition at the C-Br bond over C-Cl bonds.
Part 4: Safety & Toxicology (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage: Category 2A (Causes serious eye irritation).[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations involving bromine or the dry solid must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers or alkali metals.[1]
References
-
PubChem Compound Summary. (2025). 2-Bromo-3,5-dichlorophenol (CAS 13659-22-8).[2][3][4] National Center for Biotechnology Information.[1] [Link][1]
-
Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Chemoselectivity.[1][Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-3,5-dichlorophenol | 13659-22-8 | Benchchem [benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
